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Compound of Interest

Compound Name:
3-(4-Bromo-2-

fluorophenyl)propan-1-OL

CAS No.: 1057671-56-3

Cat. No.: B1524729 Get Quote

In the landscape of pharmaceutical and materials science research, novel molecular entities

are the currency of innovation. 3-(4-Bromo-2-fluorophenyl)propan-1-ol is one such entity, a

versatile building block whose utility is predicated on its precise chemical structure. The

presence of a strategically functionalized aromatic ring—bearing both a bromine and a fluorine

atom—and a reactive primary alcohol, makes it a valuable precursor for a wide array of more

complex molecules. However, its potential can only be realized if its identity is confirmed with

absolute certainty. Isomers with even subtle differences in substituent placement can lead to

vastly different chemical and biological activities, making rigorous structure elucidation not just

a procedural formality, but a cornerstone of scientific and developmental integrity.

This guide presents a comprehensive, multi-technique spectroscopic workflow for the definitive

structure elucidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol. We will proceed with the

hypothesis that the sample in hand corresponds to the structure shown below. Our mission is

to systematically gather and interpret evidence from a suite of analytical techniques,

demonstrating how each piece of data contributes to a cohesive and irrefutable structural

assignment. This narrative is designed for the practicing researcher, emphasizing the causality

behind experimental choices and the logic of data integration.

Hypothesized Structure: 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Molecular Formula: C₉H₁₀BrFO
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Chapter 1: Foundational Analysis - Molecular
Formula and Functional Group Identification
Before delving into the complex connectivity of the molecule, we must first establish its

fundamental properties: its elemental composition and the functional groups it contains. This

foundational data provides the initial constraints for our structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Weight
and Elemental Composition
Mass spectrometry is the first logical step, as it provides the molecular weight, a critical piece of

the puzzle. For this analysis, Electron Ionization (EI) is a robust choice for relatively small

organic molecules.

The most telling feature we anticipate is the isotopic signature of bromine. Naturally occurring

bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal

in abundance. Therefore, any fragment containing a single bromine atom will appear as a pair

of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass units.[1]

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₀BrFO

Ion Formula
Calculated m/z
(⁷⁹Br)

Calculated m/z
(⁸¹Br)

Expected
Observation

[M]⁺ 231.9926 233.9906

A pair of peaks of
~1:1 intensity at
m/z ≈ 232 and 234,
confirming the
presence of one
bromine atom and
the molecular
formula.

[M-H₂O]⁺ 213.9821 215.9700

A 1:1 isotopic pair

resulting from the loss

of water from the

alcohol.
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| [CH₂OH]⁺ | 31.0184 | - | A common fragment for primary alcohols, appearing as a single peak

at m/z ≈ 31.[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent

(e.g., dichloromethane or methanol).

Instrument: Utilize a high-resolution mass spectrometer with an EI source.

Introduction: Introduce the sample via a direct insertion probe or GC inlet.

Ionization: Set the electron energy to a standard value of 70 eV.

Analysis: Acquire the mass spectrum over a range of m/z 30-300.

Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks and

characteristic fragmentation patterns. Compare the observed isotopic distribution with the

theoretical pattern for a monobrominated compound.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional
Groups
With the molecular formula confirmed, IR spectroscopy allows us to quickly identify the

functional groups present by detecting their characteristic vibrational frequencies. This

technique provides direct evidence for the "-OH" group and the aromatic ring.

Table 2: Expected Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Rationale

3550-3200 Strong, Broad
O-H stretch
(alcohol)

Confirms the
presence of the
hydroxyl group.

3100-3000 Medium C-H stretch (aromatic)

Indicates the

presence of a

benzene ring.

2960-2850 Medium-Strong C-H stretch (aliphatic)
Corresponds to the

propyl chain.

1580-1450 Medium-Strong
C=C stretch

(aromatic)

Further confirms the

aromatic ring.

1250-1200 Strong
C-F stretch (aryl

fluoride)

A strong absorption in

this region is

characteristic of the C-

F bond.[4]

1100-1000 Strong
C-O stretch (primary

alcohol)

Confirms the alcohol

is a primary (-CH₂OH)

type.[5]

| ~600 | Medium-Strong | C-Br stretch (aryl bromide) | Indicates the presence of the carbon-

bromine bond.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the

ATR crystal.

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background: Record a background spectrum of the clean, empty ATR crystal.

Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹.
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Data Processing: The software automatically performs a background subtraction. Analyze

the resulting spectrum to identify the key absorption bands corresponding to the functional

groups.[6]

Chapter 2: Mapping the Molecular Skeleton with
NMR Spectroscopy
Having confirmed the formula and key functional groups, we now turn to Nuclear Magnetic

Resonance (NMR) spectroscopy. NMR is the most powerful tool for structure elucidation,

providing detailed information about the connectivity of atoms.[7][8] Our strategy will be to build

the structure piece by piece, starting with 1D experiments and progressing to 2D correlation

experiments.
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NMR Elucidation Workflow

¹H NMR
(Proton Environments & Splitting)

¹³C NMR
(Carbon Environments)

¹H-¹H COSY
(Proton Connectivity)

¹H-¹³C HSQC
(Direct C-H Bonds)

DEPT-135
(Carbon Type ID)

¹H-¹³C HMBC
(Long-Range Connectivity)

Final Structure

Click to download full resolution via product page

Caption: The systematic workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Defining the Proton
Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, the relative number

of protons in each environment (integration), and how they are coupled to their neighbors

(multiplicity).
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Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

H-a ~ 7.35
dd (J ≈ 8.5,
2.0 Hz)

1H Ar-H
Ortho to Br,
split by H-b
and F.

H-b ~ 7.20 t (J ≈ 8.5 Hz) 1H Ar-H

Ortho to F,

split by H-a

and F.

H-c ~ 7.05
dd (J ≈ 10.0,

8.5 Hz)
1H Ar-H

Ortho to the

propyl group,

split by H-b

and F.

H-d ~ 3.70 t (J ≈ 6.5 Hz) 2H -CH₂-OH

Adjacent to a

CH₂ group

(H-e).

Deshielded

by the -OH

group.[9]

H-e ~ 1.90
quintet (J ≈

7.0 Hz)
2H Ar-CH₂-CH₂-

Adjacent to

two different

CH₂ groups

(H-d and H-f).

H-f ~ 2.80 t (J ≈ 7.5 Hz) 2H Ar-CH₂-

Adjacent to a

CH₂ group

(H-e) and the

aromatic ring.

| H-g | ~ 1.60 | broad s | 1H | -OH | Exchangeable proton; may not show coupling. Disappears

on D₂O shake.[9] |
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Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz).

Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift

scale to the TMS signal at 0.00 ppm. Integrate the signals.

(Optional) D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the

spectrum to confirm the identity of the -OH proton signal.

¹³C and DEPT NMR Spectroscopy: Characterizing the
Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each chemically non-equivalent carbon. The DEPT

(Distortionless Enhancement by Polarization Transfer) experiment provides crucial information

about the number of protons attached to each carbon.[10][11][12] A DEPT-135 experiment is

particularly useful: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative

peaks, and quaternary carbons are absent.

Table 4: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

DEPT-135 Phase Assignment Rationale

~ 159 (d, ¹JCF ≈ 250
Hz)

None C-F

Quaternary carbon
directly bonded to
fluorine, shows a
large one-bond C-F
coupling.

~ 138 (d, ²JCF ≈ 15

Hz)
None C-Ar (ipso to propyl)

Quaternary carbon

attached to the propyl

chain.

~ 132 Positive CH-Ar Aromatic CH.

~ 128 Positive CH-Ar Aromatic CH.

~ 125 (d, ²JCF ≈ 5 Hz) None C-Br
Quaternary carbon

bonded to bromine.

~ 118 (d, ³JCF ≈ 25

Hz)
Positive CH-Ar Aromatic CH.

~ 62 Negative -CH₂-OH
Aliphatic carbon

bonded to oxygen.[13]

~ 34 Negative Ar-CH₂-CH₂- Aliphatic CH₂.

| ~ 28 (d, ³JCF ≈ 4 Hz) | Negative | Ar-CH₂- | Aliphatic CH₂ adjacent to the aromatic ring. |

Interpretation: The combination of the broadband-decoupled ¹³C spectrum and the DEPT-135

spectrum allows for the unambiguous assignment of all nine carbons into three quaternary

carbons (C-F, C-Br, C-ipso), three aromatic CH carbons, and three aliphatic CH₂ carbons,

perfectly matching our hypothesized structure.

2D NMR - COSY: Establishing Proton-Proton
Connectivity
COSY (COrrelation SpectroscopY) is a 2D experiment that maps proton-proton couplings. A

cross-peak between two protons in the 2D map indicates that they are spin-coupled, typically

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 17 Tech Support

https://docbrown.info/page06/spectra/propan-1-ol-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


over two or three bonds.[14][15][16]

Expected COSY Correlations:

A strong cross-peak between the protons at δ ~3.70 (H-d) and δ ~1.90 (H-e).

A strong cross-peak between the protons at δ ~1.90 (H-e) and δ ~2.80 (H-f).

This pattern definitively establishes the presence of the -CH₂(f)-CH₂(e)-CH₂(d)-OH propyl chain

as a single, contiguous spin system. The aromatic protons would also show correlations

consistent with their neighboring relationships.

2D NMR - HSQC: Linking Protons to their Carbons
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of

the carbons to which they are directly attached.[17][18] This experiment serves as a powerful

bridge, allowing us to assign the previously ambiguous ¹³C signals based on our confident ¹H

assignments.

Expected HSQC Correlations:

H-d (δ ~3.70) will correlate with the ¹³C signal at δ ~62.

H-e (δ ~1.90) will correlate with the ¹³C signal at δ ~34.

H-f (δ ~2.80) will correlate with the ¹³C signal at δ ~28.

Each aromatic proton (H-a, H-b, H-c) will correlate with one of the aromatic CH carbon

signals (δ ~132, 128, 118).

Chapter 3: The Final Assembly - Long-Range
Correlations and Definitive Proof
At this stage, we have established the presence of a 4-bromo-2-fluorophenyl group and a

propan-1-ol chain. The final, and most critical, step is to prove how they are connected. The

HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this purpose,

revealing correlations between protons and carbons over two to three bonds.[19][20]
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Caption: Key HMBC correlations confirming the connectivity of the propyl chain to the aromatic

ring.

Crucial HMBC Correlations for Structural Confirmation:

Chain-to-Ring Connection: The most important correlations are from the benzylic-like protons

H-f (δ ~2.80). These protons should show correlations to:

Their own carbon (C-f, δ ~28) and the adjacent carbon (C-e, δ ~34) within the chain (seen

in HSQC and COSY, but also here).

The quaternary aromatic carbon they are attached to (C-ipso, δ ~138).

The two adjacent aromatic CH carbons (C-ortho, δ ~118 and ~132).

This three-bond correlation from H-f to the ortho carbons is undeniable proof that the

propyl chain is attached at this specific position on the ring.

Ring Substitution Pattern: Correlations from the aromatic protons confirm the substituent

positions:

The aromatic proton H-a (δ ~7.35) should show a three-bond correlation to the carbon

bearing the propyl chain (C-ipso, δ ~138) and the carbon bearing the fluorine (C-F, δ

~159). This places H-a between these two groups.

The aromatic proton H-c (δ ~7.05) should show a correlation to the carbon bearing

bromine (C-Br, δ ~125), confirming its position.

The complete and self-consistent set of correlations from the HMBC experiment leaves no

ambiguity. The fragments are connected in precisely the manner hypothesized.

Conclusion
The structure of 3-(4-Bromo-2-fluorophenyl)propan-1-ol has been unambiguously confirmed

through a logical and systematic application of modern spectroscopic techniques. Mass

spectrometry established the correct molecular formula and the presence of a single bromine

atom. Infrared spectroscopy provided clear evidence for the alcohol and substituted aromatic

functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments—¹H, ¹³C,
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DEPT, COSY, HSQC, and HMBC—worked in concert to meticulously map the atomic

connectivity. Each experiment provided a unique and essential piece of the puzzle, and their

collective, non-contradictory data provides the self-validating proof required in rigorous

scientific endeavors. This multi-technique approach represents the gold standard for structure

elucidation, ensuring the integrity of the chemical matter used in research and development.
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